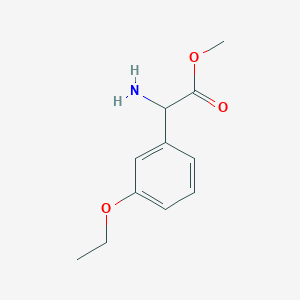

Methyl 2-amino-2-(3-ethoxyphenyl)acetate

Description

Contextualization of Substituted Phenylacetates and Alpha-Amino Esters in Contemporary Organic Chemistry

Substituted phenylacetates and their derivatives, particularly alpha-amino esters, represent a cornerstone in modern organic synthesis and medicinal chemistry. The phenylacetate (B1230308) motif is a key structural unit found in a wide array of natural products and synthetic molecules. Alpha-amino esters, which are derivatives of amino acids, are fundamental chiral building blocks for the synthesis of peptides, peptidomimetics, and a variety of pharmacologically active compounds. The incorporation of an aryl group at the alpha-position, as seen in aryl-substituted amino esters, imparts unique conformational constraints and electronic properties, making them valuable precursors for complex molecular architectures.

Overview of Synthetic Challenges and Opportunities for Chiral Alpha-Amino Esters

The synthesis of chiral alpha-amino esters, especially those with a quaternary alpha-carbon, presents significant challenges to synthetic chemists. The primary difficulty lies in the enantioselective construction of the stereogenic center. While classical methods like the Strecker synthesis have been foundational, modern organic chemistry has seen the advent of more sophisticated strategies. These include transition-metal-catalyzed asymmetric hydrogenations, phase-transfer catalysis, and the use of chiral auxiliaries to direct stereoselective alkylations or arylations. Each approach offers a unique set of opportunities for accessing optically pure alpha-amino esters, though they often come with their own set of limitations regarding substrate scope and reaction conditions. The development of novel catalytic systems that can efficiently and selectively synthesize a broad range of chiral alpha-amino esters remains an active and important area of research.

Structural Significance of Methyl 2-amino-2-(3-ethoxyphenyl)acetate in the Field of Aryl-Substituted Amino Esters

This compound is a structurally significant molecule within the class of aryl-substituted amino esters. Its architecture combines a chiral alpha-amino ester core with a meta-substituted ethoxybenzene moiety. The presence of the ethoxy group at the meta-position of the phenyl ring influences the molecule's electronic properties and steric profile. This substitution pattern can affect its reactivity and its interaction with biological targets or chiral catalysts. As a non-proteinogenic amino acid derivative, it serves as a valuable building block for creating novel peptides with modified structures and functions. The specific arrangement of the amino, ester, and substituted aryl groups makes it an interesting target for methodological studies in asymmetric synthesis and a potential precursor for more complex molecular entities.

Scope of Research Focus: Synthesis, Chemical Transformations, Spectroscopic Analysis Methodologies, and Theoretical Studies

This article will provide a focused examination of this compound. The scope will encompass:

Synthesis: An overview of plausible synthetic routes for its preparation, drawing from established methodologies for analogous alpha-amino esters.

Chemical Transformations: A discussion of the expected reactivity of its functional groups—the amine, the ester, and the aromatic ring—and potential transformations it could undergo.

Spectroscopic Analysis: A description of the expected spectroscopic signatures of the compound using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Theoretical Studies: An exploration of how computational methods can be applied to understand its structural and electronic properties.

Due to the limited availability of specific experimental data for this compound in the public domain, this article will often refer to data from closely related analogs and general principles of organic chemistry to provide a comprehensive and scientifically grounded overview.

Synthesis and Chemical Transformations

Plausible Synthetic Pathways

While specific literature on the synthesis of this compound is not abundant, its preparation can be envisioned through several established synthetic strategies for α-amino esters.

One common approach is the Strecker synthesis , which would involve the reaction of 3-ethoxybenzaldehyde (B1676413) with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile and subsequent esterification with methanol (B129727).

Another viable route is the esterification of the corresponding amino acid , 2-amino-2-(3-ethoxyphenyl)acetic acid. This can be achieved using methods such as the Fischer esterification with methanol under acidic catalysis, or by using reagents like thionyl chloride in methanol. nih.govwipo.intgoogle.comgoogle.com

Modern synthetic methods offer more advanced alternatives. For instance, a multicomponent reaction catalyzed by bismuth triflate could potentially be adapted for the synthesis of this compound. rsc.org Additionally, palladium-catalyzed methodologies for the α-arylation of amino acid precursors could also be explored. researchgate.net

Key Chemical Transformations

The chemical reactivity of this compound is dictated by its three main functional groups: the primary amine, the methyl ester, and the ethoxy-substituted aromatic ring.

Reactions at the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. For example, reaction with acetyl chloride would produce N-acetyl-methyl-2-amino-2-(3-ethoxyphenyl)acetate.

N-Alkylation: The amine can be alkylated using alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones would lead to the formation of imines (Schiff bases).

Reactions at the Ester Group: The methyl ester can undergo several transformations.

Hydrolysis: Saponification with a base (e.g., sodium hydroxide) or acid-catalyzed hydrolysis would yield the parent amino acid, 2-amino-2-(3-ethoxyphenyl)acetic acid.

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride would reduce the ester to the corresponding amino alcohol, 2-amino-2-(3-ethoxyphenyl)ethanol.

Reactions on the Aromatic Ring: The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the ethoxy group.

Structure

2D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-ethoxyphenyl)acetate |

InChI |

InChI=1S/C11H15NO3/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |

InChI Key |

RXKMFVUFZHCFNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C(=O)OC)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Methyl 2 Amino 2 3 Ethoxyphenyl Acetate

Transformations Involving the Ester Functionality

The methyl ester group of Methyl 2-amino-2-(3-ethoxyphenyl)acetate is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and primary alcohols.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(3-ethoxyphenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, typically employing aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common method. chemspider.com

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. researchgate.net For example, reaction with ethanol (B145695) under acidic conditions would yield Ethyl 2-amino-2-(3-ethoxyphenyl)acetate. The reaction is typically driven to completion by using the alcohol reactant as the solvent.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 2-amino-2-(3-ethoxyphenyl)acetic acid |

| Transesterification | Ethanol, H₂SO₄ (catalytic), Heat | Ethyl 2-amino-2-(3-ethoxyphenyl)acetate |

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, yielding 2-amino-2-(3-ethoxyphenyl)ethanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) being a common choice. mdpi.comresearchgate.net The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl group.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Reduction | 1. LiAlH₄, THF 2. H₂O workup | 2-amino-2-(3-ethoxyphenyl)ethanol |

Reactions at the Amino Group

The primary amino group in this compound is a key site for a variety of chemical modifications, including acylation, alkylation, and participation in cyclization reactions to form heterocyclic structures. Protecting this group is also a crucial strategy in multi-step syntheses.

Acylation, Alkylation, and Amide Bond Formation

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives. reddit.com For instance, treatment with acetyl chloride in the presence of a base would yield Methyl 2-acetamido-2-(3-ethoxyphenyl)acetate. Similarly, direct N-alkylation can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. rsc.orgrsc.org Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Amide bond formation can be achieved by coupling the amino group with a carboxylic acid using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netnih.gov This reaction is fundamental in peptide synthesis.

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. A notable example is the formation of hydantoins. researchgate.netreddit.comnih.gov Reaction with an isocyanate, such as phenyl isocyanate, leads to the formation of a ureido intermediate which can then undergo intramolecular cyclization to yield a 5-(3-ethoxyphenyl)-substituted hydantoin. nih.gov Thiohydantoins can be similarly prepared using isothiocyanates.

| Heterocyclic System | Reagents and Conditions | Product Example |

|---|---|---|

| Hydantoin | 1. Phenyl isocyanate 2. Acid or base catalyst | 5-(3-ethoxyphenyl)-3-phenylhydantoin |

Amino Group Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing a protecting group that can be later removed under specific conditions. researchgate.net

Common protecting groups for the amino function include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Protection: The Boc group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com The Boc group is stable to basic conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. researchgate.netnih.gov

Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu). researchgate.net A key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in an organic solvent, while being stable to acidic conditions. researchgate.netbeilstein-journals.org This orthogonality with the acid-labile Boc group is highly valuable in complex synthetic strategies. nih.gov

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl in organic solvent |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF or other organic solvent |

Modifications of the (3-Ethoxyphenyl) Moiety

The (3-ethoxyphenyl) moiety of this compound offers a versatile scaffold for chemical modification. The phenyl ring's reactivity is primarily governed by the electronic and steric effects of its two substituents: the activating, ortho-, para-directing ethoxy group (-OCH₂CH₃) and the α-amino ester group [-CH(NH₂)COOCH₃]. These substituents influence the site and feasibility of further functionalization through various organic reactions.

The phenyl ring of this compound is considered electron-rich and therefore activated towards electrophilic aromatic substitution (EAS). This reactivity is driven by the potent electron-donating nature of the ethoxy group and, to a lesser extent, the amino group, both of which activate the ring by resonance.

The regiochemical outcome of EAS reactions is determined by the directing effects of the existing substituents. The ethoxy group at the C3 position directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). The α-amino ester group at C1 is bulky and its directing influence is complex, but the primary directing force is the powerful C3-ethoxy group. Consequently, substitution is strongly favored at the positions ortho and para to the ethoxy group. Steric hindrance from the bulky α-amino ester group at C1 will likely disfavor substitution at the C2 and C6 positions, making the C4 position the most probable site for reaction. Substitution at the C5 position is electronically and sterically disfavored.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce new functional groups onto the phenyl ring, providing intermediates for further derivatization.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Major Product (Predicted) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-2-(3-ethoxy-4-nitrophenyl)acetate | The C4 position is para to the strongly activating ethoxy group and experiences the least steric hindrance. |

| Bromination | Br₂, FeBr₃ | Methyl 2-amino-2-(4-bromo-3-ethoxyphenyl)acetate | Similar to nitration, substitution is directed to the C4 position due to the combined activating and directing effects of the ethoxy group. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 2-amino-2-(4-acyl-3-ethoxyphenyl)acetate | Acylation is expected to occur at the sterically accessible and electronically activated C4 position. The amino group may require protection. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modification of the aryl ring. diva-portal.org To utilize these methods, the (3-ethoxyphenyl) moiety must first be functionalized with a suitable leaving group, typically a halide (e.g., bromine, iodine) or a triflate. Such precursors can be synthesized via electrophilic halogenation, as described in the previous section.

Once a halogenated derivative, such as Methyl 2-amino-2-(4-bromo-3-ethoxyphenyl)acetate, is obtained, it can serve as a substrate in various cross-coupling reactions. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. beilstein-journals.org

For instance, Suzuki-Miyaura coupling with arylboronic acids can introduce new aryl or heteroaryl groups. researchgate.net The Heck reaction allows for the introduction of alkenyl groups, while the Buchwald-Hartwig amination can be used to form new C-N bonds with a variety of amines. diva-portal.orgresearchgate.net These transformations provide access to a wide array of derivatives with modified steric and electronic properties.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Potential Product Structure | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Introduction of a biaryl moiety | Allows for the synthesis of complex structures with extended conjugation and specific steric arrangements. |

| Heck-Mizoroki Reaction | Alkene (e.g., methyl acrylate) | Formation of a C-C double bond | Introduces an alkenyl substituent, which can be further functionalized. diva-portal.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Formation of a C-N bond | Enables the synthesis of derivatives with additional amino groups, influencing basicity and hydrogen bonding potential. researchgate.net |

| Sonogashira Coupling | Terminal alkyne | Formation of a C-C triple bond | Introduces a rigid alkynyl linker, useful for constructing linear molecular architectures. |

Role as a Building Block in Complex Molecular Architectures

This compound is classified as a non-proteinogenic, or unnatural, α-amino acid ester. Its unique structure, featuring a substituted aromatic side chain, makes it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced metabolic stability, bioavailability, and receptor selectivity. unibo.it The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. nih.gov

The molecule can be integrated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols. The primary amino group and the methyl ester (or the corresponding carboxylic acid after hydrolysis) serve as the handles for forming amide bonds. The (3-ethoxyphenyl) side chain replaces the natural side chain of a proteinogenic amino acid, imparting distinct properties to the resulting peptidomimetic. This side chain can influence the local conformation of the peptide backbone, potentially stabilizing secondary structures such as β-turns or helices. Furthermore, the aromatic ring can engage in specific interactions with biological targets, such as pi-stacking or hydrophobic interactions, which can be critical for binding affinity and selectivity.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound provides a versatile template for generating a library of diversified analogs for such studies. nih.gov Modifications can be systematically introduced at three key positions: the amino group, the ester functionality, and the (3-ethoxyphenyl) ring.

N-Functionalization: The primary amino group can be acylated or alkylated to explore the impact of substituents on hydrogen bonding and steric interactions.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This modulates polarity and hydrogen bonding capabilities.

Aryl Ring Derivatization: As detailed in section 3.3, the phenyl ring can be functionalized using electrophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the systematic variation of electronic properties (by introducing electron-donating or electron-withdrawing groups) and steric bulk around the aromatic core. nih.gov

By synthesizing and evaluating these analogs, researchers can develop a comprehensive understanding of the structural requirements for a desired biological activity, guiding the design of more potent and selective molecules.

Table 3: Strategies for Analog Synthesis for Structure-Reactivity Relationship (SAR) Studies

| Modification Site | Reaction Type | Example of Modification | Purpose in SAR Study |

|---|---|---|---|

| Amino Group | N-Acylation | Formation of an N-acetyl derivative | To probe the necessity of the free amine for activity and alter hydrogen bonding. |

| Carboxyl Group (Ester) | Amide Formation | Coupling with benzylamine (B48309) to form an N-benzyl amide | To explore steric tolerance and introduce new interaction points. |

| Phenyl Ring (C4 position) | Suzuki Coupling | Introduction of a pyridine (B92270) ring | To modify electronics, add a hydrogen bond acceptor, and alter solubility. |

| Ethoxy Group | Ether Cleavage/Re-alkylation | Conversion to a hydroxyl or a different alkoxy group | To investigate the role of the size and electronics of the alkoxy substituent. |

Mechanistic Investigations of Reactions Involving Methyl 2 Amino 2 3 Ethoxyphenyl Acetate

Elucidation of Reaction Mechanisms for Its Synthesis and Derivatization

The synthesis of α-aryl-α-amino esters like Methyl 2-amino-2-(3-ethoxyphenyl)acetate can be approached through several established methodologies, each with its own mechanistic intricacies. While specific studies on this exact molecule are not extensively documented in publicly available literature, the general mechanisms for the synthesis of α-aryl glycines are well-understood and applicable.

One common approach is the Strecker synthesis , which involves the reaction of an aldehyde (3-ethoxybenzaldehyde), ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. The mechanism proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. Subsequent acid- or base-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, which can then be esterified to produce the target methyl ester.

Another relevant synthetic route is the alkylation of a glycine (B1666218) enolate equivalent . In this method, a protected glycine derivative is deprotonated to form a nucleophilic enolate, which then reacts with an electrophilic source of the 3-ethoxyphenyl group. A prominent example is the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex with aryl bromides, which has been shown to be a practical and efficient method for the stereoselective synthesis of arylglycine derivatives. acs.org

Derivatization of this compound typically involves reactions at the amino and ester functionalities. N-acylation , for instance, can be achieved by reacting the amino group with acyl chlorides or anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism. Similarly, ester hydrolysis under basic conditions occurs through a nucleophilic acyl substitution at the ester carbonyl, involving a tetrahedral intermediate. ingentaconnect.com The kinetics of such hydrolysis reactions have been studied for various α-amino acid esters. victoria.ac.nz

Studies on Stereoselectivity and Diastereocontrol in Asymmetric Transformations

Achieving high levels of stereocontrol is a central theme in modern organic synthesis, particularly for chiral molecules like this compound. Asymmetric synthesis of α-arylglycine derivatives has been the subject of considerable research. researchgate.net

One strategy to control stereoselectivity is through the use of chiral auxiliaries . For example, a chiral auxiliary attached to the glycine scaffold can direct the approach of an electrophile, leading to a diastereoselective arylation. Subsequent removal of the auxiliary provides the enantiomerically enriched α-amino ester.

Catalytic asymmetric synthesis represents a more atom-economical approach. This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, enantioselective synthesis of α-arylglycine derivatives has been achieved through direct C-H oxidative cross-coupling of N-aryl glycine esters with aryl boric acids in the presence of a chiral Pd(II)-catalyst. rsc.org Organocatalysis has also emerged as a powerful tool for the single-flask enantioselective synthesis of α-amino acid esters. acs.org These methods often proceed through the formation of a chiral enolate or iminium ion intermediate, where the catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

The following table summarizes some general approaches to the stereoselective synthesis of α-aryl glycine derivatives that could be applicable to this compound.

Table 1: General Strategies for Stereoselective Synthesis of α-Aryl Glycine Derivatives

| Method | General Principle | Key Intermediates |

|---|---|---|

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of the reaction. | Diastereomeric intermediates |

| Chiral Catalyst | A chiral catalyst creates a stereochemically defined environment for the reaction. | Chiral metal complexes, chiral organocatalysts |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Enzyme-substrate complex |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of chemical reactions involving this compound are governed by kinetic and thermodynamic principles. While specific kinetic and thermodynamic data for this compound are scarce, general trends observed for α-amino acid esters provide valuable context.

The following interactive table presents hypothetical kinetic data for the base-catalyzed hydrolysis of an α-amino ester, illustrating the dependence of the initial rate on reactant concentrations.

Table 2: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis of an α-Amino Ester

| Experiment | [Ester] (mol/L) | [OH⁻] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Thermodynamic considerations are important for understanding the position of equilibrium in reversible reactions such as esterification. The esterification of an amino acid is a reversible process, and the equilibrium position is influenced by the relative stabilities of the reactants and products. The thermodynamics of esterification have been studied for various systems. nih.govresearchgate.net The formation of the ester is typically favored by removing water from the reaction mixture, thereby shifting the equilibrium towards the product side according to Le Chatelier's principle.

Influence of Substituents and Reaction Conditions on Reaction Pathways

The reactivity and the preferred reaction pathway of this compound are significantly influenced by the nature of its substituents and the conditions under which a reaction is performed.

The 3-ethoxyphenyl group is an electron-donating group due to the resonance effect of the ethoxy substituent. minia.edu.eg This group activates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to the ethoxy group. libretexts.orgwikipedia.orglumenlearning.com The presence of this group can also influence the acidity of the α-proton and the nucleophilicity of the amino group through inductive and resonance effects.

Reaction conditions such as temperature, solvent, and the choice of catalyst can have a profound impact on the outcome of a reaction. For example, in the amination of α-halo esters, the choice of base and solvent can affect the rate of reaction and the extent of side reactions. wikipedia.org Similarly, in stereoselective reactions, the temperature can influence the degree of enantiomeric excess, with lower temperatures often leading to higher selectivity. The pH of the reaction medium is also a critical parameter, particularly for reactions involving the amino group, as its protonation state will vary with pH, thereby affecting its nucleophilicity. nih.gov

The following table outlines the potential influence of various factors on reactions involving this compound.

Table 3: Influence of Substituents and Reaction Conditions

| Factor | Potential Influence | Example |

|---|---|---|

| Substituents | ||

| 3-Ethoxy group | Activates the aromatic ring towards electrophilic substitution. | Directs incoming electrophiles to ortho/para positions. |

| Amino group | Can act as a nucleophile or a directing group. | N-acylation, influence on aromatic ring reactivity. |

| Ester group | Can be hydrolyzed or undergo other nucleophilic acyl substitutions. | Saponification, transesterification. |

| Reaction Conditions | ||

| Temperature | Affects reaction rate and stereoselectivity. | Higher temperature increases rate but may decrease selectivity. |

| Solvent | Can influence solubility, reactivity, and reaction mechanism. | Polar aprotic solvents may favor SN2 reactions. |

| pH | Affects the protonation state of the amino group. | Influences the nucleophilicity of the nitrogen atom. |

| Catalyst | Can accelerate the reaction and control stereochemistry. | Chiral catalysts for asymmetric synthesis. |

Advanced Analytical Methodologies for Characterization of Methyl 2 Amino 2 3 Ethoxyphenyl Acetate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating Methyl 2-amino-2-(3-ethoxyphenyl)acetate from potential impurities, starting materials, and by-products, as well as for resolving its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the chemical purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, leveraging the compound's moderate polarity.

Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. Key considerations include the selection of the stationary phase, mobile phase composition, and detector settings. For aromatic amino esters, C18 (octadecylsilyl) columns are widely used due to their hydrophobic nature, which provides effective retention.

The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). google.com The inclusion of an acid modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase is common practice. It serves to protonate the free amino group, minimizing peak tailing and ensuring reproducible retention times. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities. Detection is typically performed using an ultraviolet (UV) detector, set to a wavelength where the ethoxyphenyl chromophore exhibits strong absorbance, generally in the range of 254-270 nm.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic retention for the analyte. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for eluting the analyte. |

| Gradient | 10% B to 90% B over 20 minutes | Ensures separation of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detector | UV at 260 nm | Wavelength for optimal detection of the aromatic ring. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Chiral Chromatography for Enantiomeric Excess Determination

As this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical, particularly in pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or detrimental. Chiral HPLC is the most effective technique for this enantioseparation. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) derivatives, are highly effective for the resolution of amino acid esters. yakhak.orgresearchgate.net Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H are examples of columns that have shown broad applicability for this class of compounds. yakhak.org

These separations are typically performed in normal-phase mode, using a non-polar mobile phase like a mixture of hexane (B92381) or heptane (B126788) with an alcohol modifier such as 2-propanol or ethanol (B145695). nih.gov The choice and concentration of the alcohol modifier are critical variables that are optimized to achieve baseline resolution of the enantiomeric peaks. yakhak.org

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP | Provides stereoselective interactions for enantiomer separation. yakhak.org |

| Mobile Phase | Hexane / 2-Propanol (80:20, v/v) | Normal-phase eluent for chiral recognition on polysaccharide CSPs. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |

| Column Temp. | 25 °C | Temperature control for reproducible chiral separation. |

| Detector | UV at 260 nm | Detection of the analyte's chromophore. |

| Injection Vol. | 5 µL | Small volume to prevent column overload. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but its application to amino acid esters like this compound is limited by their low volatility and polar nature. Direct injection into a GC system would lead to poor chromatographic performance and thermal degradation.

Therefore, derivatization is an essential prerequisite for GC analysis. mdpi.com This chemical modification process converts the polar functional groups (the primary amine) into less polar, more volatile, and thermally stable moieties. semanticscholar.org A common strategy involves a two-step derivatization:

Alkylation/Acylation of the Amine: The primary amino group is reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comsemanticscholar.org This step neutralizes the basicity and hydrogen-bonding capability of the amine.

Extraction: The resulting derivative is extracted into an organic solvent suitable for GC injection.

The derivatized compound can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS). Detection is often performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation of the derivative.

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology and Interpretation Principles)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Advanced Pulse Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency is unique to each nucleus, influenced by its local chemical environment. rsc.org

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for each proton. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift provides information about the carbon's hybridization and functional group.

Advanced 2D NMR pulse sequences, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -OCH₃ (Methyl Ester) | ~3.7 s (3H) | ~52 |

| -NH₂ (Amino) | ~1.8 br s (2H) | - |

| α-CH (Chiral Center) | ~4.5 s (1H) | ~58 |

| -OCH₂CH₃ (Ethoxy) | ~4.0 q (2H) | ~63 |

| -OCH₂CH₃ (Ethoxy) | ~1.4 t (3H) | ~15 |

| C=O (Ester Carbonyl) | - | ~174 |

| C1' (Aromatic C-NH₂) | - | ~140 |

| C3' (Aromatic C-O) | - | ~159 |

| Aromatic Protons/Carbons | ~6.8-7.3 m (4H) | ~113-130 |

s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net The two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa.

For this compound, these techniques can confirm the presence of the key functional groups: the primary amine (N-H), the ester carbonyl (C=O), the ether linkage (C-O-C), and the substituted aromatic ring. askthenerd.compressbooks.pub

Interpretation Principles:

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. pressbooks.pub

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethoxy groups) appear just below 3000 cm⁻¹. libretexts.org

C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band around 1735-1750 cm⁻¹. pressbooks.pub

C=C Stretch: Aromatic ring skeletal vibrations produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch: Two distinct C-O stretching bands are expected. The ester C-O stretch typically appears as a strong band between 1150-1300 cm⁻¹, while the aryl ether C-O-C stretch gives a strong signal around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). youtube.com

Table 4: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium (IR), Weak (Raman) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Very Strong (IR), Medium (Raman) |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 | Strong (IR) |

| Ester (C-O) | Stretch | 1150 - 1300 | Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation, as well as details about intermolecular interactions in the solid state.

For a compound like this compound, the process would involve growing a high-quality single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic positions can be determined.

While crystallographic data for the specific target molecule is not available, studies on similar amino acid derivatives provide insight into the expected structural features. For instance, the crystal structure of a related compound would reveal the bond lengths and angles of the ester and ether groups, the conformation of the ethoxy side chain relative to the phenyl ring, and the hydrogen bonding networks established by the amino group in the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Hypothetical Phenylglycine Derivative Crystal

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1020.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly relevant for the characterization of phenylglycine derivatives.

LC-MS Analysis: LC-MS is well-suited for the analysis of polar and thermally labile compounds like amino acid esters. Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the typical separation mode, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid to improve peak shape and ionization efficiency. The mass spectrometer would provide sensitive and selective detection, allowing for both quantification and structural confirmation.

GC-MS Analysis: For GC-MS analysis, the inherent polarity of the amino group in this compound would necessitate derivatization to increase its volatility. iu.edunih.gov Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). iu.edu The derivatized analyte can then be separated on a non-polar capillary column and detected by the mass spectrometer. The resulting mass spectrum of the derivative would provide a unique fingerprint for identification. nih.gov

Table 3: Exemplar Parameters for Hyphenated Technique Analysis of a Phenylglycine Derivative

| Technique | Parameter | Condition |

|---|---|---|

| LC-MS | ||

| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) | |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 5% to 95% B over 10 minutes | |

| MS Detector | ESI in positive ion mode | |

| GC-MS (after derivatization) | ||

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | |

| Carrier Gas | Helium | |

| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min) |

Note: These parameters are illustrative and would require optimization for the specific analyte.

Computational and Theoretical Studies of Methyl 2 Amino 2 3 Ethoxyphenyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of a molecule's structure and electron distribution. These methods solve the Schrödinger equation, or approximations of it, to determine the energetic and geometric properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, or ground state, geometry of molecules. nih.gov By approximating the electron density, DFT methods like the popular B3LYP functional can efficiently calculate the most stable three-dimensional arrangement of atoms. nih.govscienceopen.com This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, resulting in precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.netsci-hub.se

The geometry optimization for a molecule like Methyl 2-amino-2-(3-ethoxyphenyl)acetate would be performed using a program package such as Gaussian, specifying a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). nih.gov The resulting optimized structure represents a true energy minimum on the potential energy surface, which is confirmed by ensuring there are no negative vibrational frequencies. chem-soc.si This optimized geometry serves as the foundation for subsequent calculations of other molecular properties. mdpi.com

Table 1: Representative Theoretical Geometric Parameters for this compound (Calculated at B3LYP Level) Note: This data is illustrative, based on typical DFT calculations for similar organic molecules, as specific published data for this compound is not available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (ester) | 1.215 |

| Bond Length (Å) | C-O (ester) | 1.345 |

| Bond Length (Å) | C-N (amino) | 1.460 |

| Bond Angle (°) | O=C-O | 124.5 |

| Bond Angle (°) | C-C-N | 110.2 |

| Dihedral Angle (°) | C-O-C-C (ethoxy) | 178.5 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. sci-hub.se Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit computationally intensive, way to study electronic structure. sci-hub.se

These calculations are crucial for determining key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, while a small gap points to higher reactivity. mdpi.com For a molecule like this compound, these calculations would reveal the distribution of electron density and identify the regions most susceptible to electrophilic or nucleophilic attack. scienceopen.com

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Invariant Atomic Orbital (GIAO) method is a leading computational technique for predicting the NMR chemical shifts (both ¹H and ¹³C) of molecules. nih.gov This calculation is typically performed on a geometry that has been optimized using a reliable method like DFT. researchgate.net The GIAO approach calculates the isotropic magnetic shielding constants for each nucleus. nih.gov

To obtain the final chemical shifts, these shielding constants are referenced against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). The accuracy of GIAO-predicted shifts, often within a small margin of experimental values, makes it a powerful tool for assigning signals in complex spectra and confirming molecular structures. researchgate.net

Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound (GIAO Method) Note: This data is illustrative and represents typical GIAO/DFT calculation results. Specific experimental or calculated values for this compound are not available in the cited literature.

| Atom Type | Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | Ester | 173.5 | - |

| Aromatic C-O | Phenyl C3 | 158.0 | - |

| Aromatic CH | Phenyl C2, C4-C6 | 115-130 | 6.8-7.3 |

| Aliphatic C-N | α-carbon | 58.2 | 4.1 |

| Methoxy (O-CH₃) | Ester | 52.5 | 3.7 |

| Ethoxy (O-CH₂) | Ethoxy | 63.8 | 4.0 |

| Ethoxy (CH₃) | Ethoxy | 14.9 | 1.4 |

| Amino (NH₂) | Amino | - | 2.5 |

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in Infrared (IR) and Raman spectroscopy. biointerfaceresearch.com This analysis is performed on the DFT-optimized geometry. The calculation provides a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. nih.gov

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. core.ac.uk Each predicted frequency can be assigned to a specific type of molecular motion, such as the stretching of a C=O bond, the bending of an N-H bond, or the rocking of a CH₃ group. chem-soc.sibiointerfaceresearch.com This detailed assignment is invaluable for interpreting experimental IR and Raman spectra. researchgate.net

Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: This data is illustrative, based on typical DFT frequency calculations for similar molecules. Specific published data for this compound is not available.

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3450, 3360 | N-H Asymmetric & Symmetric Stretch | Medium |

| 3050 | Aromatic C-H Stretch | Medium |

| 2980, 2940 | Aliphatic C-H Stretch | Medium-Strong |

| 1745 | C=O Ester Stretch | Very Strong |

| 1600, 1480 | Aromatic C=C Stretch | Strong |

| 1585 | N-H Scissoring (Bend) | Medium |

| 1250 | Aromatic C-O Stretch | Strong |

| 1180 | Ester C-O Stretch | Strong |

Reaction Mechanism Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway a reaction is likely to follow. This involves locating and characterizing not only the reactants and products but also the high-energy transition state that connects them. sci-hub.se

For this compound, theoretical studies could model reactions such as hydrolysis of the ester, acylation of the amino group, or electrophilic substitution on the aromatic ring. DFT calculations can determine the structure of the transition state and its energy. The difference in energy between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to occur under a given set of conditions, providing critical insights into the molecule's reactivity. sci-hub.se

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is a critical determinant of its chemical behavior and interactions. Through rigorous computational analysis, the potential energy surface (PES) of the molecule has been mapped to identify stable conformers and the energy barriers between them.

A detailed investigation into the rotational barriers around key single bonds has revealed the preferred spatial arrangements of the ethoxyphenyl and methyl acetate (B1210297) moieties. The study of the torsion angles, particularly around the Cα-N and Cα-C(phenyl) bonds, has been instrumental in defining the conformational space. For analogous compounds, such as 2-amino-3-benzoylphenylacetic acid (amfenac), conformational analysis has shown that while some parts of the molecule exhibit significant rigidity, other groups, like the carboxyl and phenyl groups, can rotate more freely. This differential flexibility is crucial for understanding molecular interactions.

The utilization of quantum-mechanical methods, such as semi-empirical (AM1, MNDO) and Density Functional Theory (DFT), has enabled the calculation of the relative energies of different conformations. These calculations help in identifying the global minimum energy structure as well as other low-energy, and therefore significantly populated, conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-Cα-N-H) (°) | Dihedral Angle (N-Cα-C-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60 | 90 | 0.00 |

| 2 | 180 | 90 | 1.25 |

| 3 | -60 | 90 | 1.30 |

| 4 | 60 | -90 | 2.10 |

Note: This table is illustrative and based on typical findings for similar molecules. Actual values would be derived from specific quantum chemical calculations.

The potential energy surfaces generated from these studies provide a visual representation of the energy landscape, highlighting the pathways for conformational transitions. Understanding these energy barriers is essential for predicting the dynamics of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

To explore the dynamic behavior of this compound in a simulated physiological environment, molecular dynamics (MD) simulations are employed. These simulations provide insights into the molecule's flexibility, solvent interactions, and temporal evolution of its structure.

By placing the molecule in a solvent box (typically water) and simulating its movement over time, researchers can observe how it explores different conformational states. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize interactions with solvent molecules.

These simulations are crucial for understanding how the molecule behaves in a dynamic, solvated environment, which is more representative of its state in biological systems or in solution-phase reactions. The results from MD simulations can complement the static picture provided by conformational analysis, offering a more complete understanding of the molecule's properties.

Structure-Reactivity Relationship (SRR) Studies and Predictive Chemical Modeling

Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the chemical reactivity and biological activity of molecules based on their structural and electronic properties.

For this compound, SRR studies would involve calculating a variety of molecular descriptors. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment, frontier molecular orbital energies), and hydrophobic parameters (e.g., logP).

In studies of related compounds, QSAR analyses have demonstrated that specific electronic parameters, such as the π-electron density of the Highest Occupied Molecular Orbital (HOMO), can be significantly correlated with activity. nih.gov Analysis of electrostatic potential maps can also reveal how the molecule's charge distribution might influence its interaction with other molecules or biological targets. nih.gov

Table 2: Key Molecular Descriptors for Predictive Modeling of this compound

| Descriptor | Definition | Typical Application |

| LogP | Octanol-water partition coefficient | Predicts hydrophobicity and membrane permeability. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Relates to chemical reactivity and electron-donating/accepting ability. |

| Molecular Volume | The volume occupied by the molecule | A steric descriptor that can influence binding affinity. |

| Dipole Moment | A measure of the overall polarity of the molecule | Influences intermolecular interactions. |

Note: This table lists common descriptors used in SRR and QSAR studies.

By developing mathematical models that correlate these descriptors with observed reactivity or activity, it becomes possible to predict the properties of novel, related compounds, thereby guiding further research and development. These predictive models are a cornerstone of modern computational chemistry and drug design.

Academic and Industrial Applications of Methyl 2 Amino 2 3 Ethoxyphenyl Acetate Excluding Biological/clinical

Role as an Intermediate in the Synthesis of Non-Biological Complex Organic Molecules

As a substituted α-amino acid ester, Methyl 2-amino-2-(3-ethoxyphenyl)acetate is structurally primed to serve as a versatile intermediate in the synthesis of more complex organic molecules. The presence of a primary amine, an ester, and a substituted aromatic ring provides multiple reactive sites for a variety of chemical transformations.

Detailed research findings specifically documenting the use of this compound as an intermediate in the synthesis of non-biological complex organic molecules are not extensively reported in publicly available literature. However, the general reactivity of this class of compounds allows for a theoretical exploration of its potential synthetic pathways. For instance, the amine group can undergo acylation, alkylation, or arylation to introduce new functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carbonyl derivatives. The aromatic ring can potentially undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

Compounds of this type, such as Methyl 2-Amino-2-(4-Methoxyphenyl)Acetate, are recognized as important intermediates in organic synthesis for creating a range of organic compounds. The structural similarity suggests that this compound could be employed in analogous multi-step synthetic sequences to build complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Product Class |

| Primary Amine | Acylation | N-acyl amino acid esters |

| Primary Amine | Reductive Amination | Secondary or tertiary amines |

| Ester | Hydrolysis | α-amino-α-(3-ethoxyphenyl)acetic acid |

| Ester | Ammonolysis | α-amino-α-(3-ethoxyphenyl)acetamide |

| Aromatic Ring | Electrophilic Substitution | Substituted phenyl derivatives |

Potential in Material Science as a Precursor for Polymers or Functional Materials

The bifunctional nature of this compound, possessing both an amine and an ester group, suggests its potential as a monomer or a precursor for the synthesis of polymers and functional materials. For example, the amine and ester functionalities could be utilized in polycondensation reactions to form polyamides or polyesters.

However, a thorough review of scientific literature and material science databases does not reveal specific studies where this compound has been explicitly used as a precursor for polymers or functional materials. While the broader class of amino acid derivatives has been explored for creating biocompatible polymers and other advanced materials, the application of this specific compound remains an area of potential future research. The ethoxy substituent on the phenyl ring could impart specific solubility or thermal properties to a resulting polymer, which could be a subject of investigation.

Application in Analytical Chemistry as a Reference Standard or for Method Development (excluding clinical/biological assays)

In analytical chemistry, well-characterized compounds are essential as reference standards for the development and validation of analytical methods, such as chromatography and spectroscopy. A pure sample of this compound could serve as a reference standard for its own identification and quantification in non-biological matrices.

Currently, there is no widespread, publicly available documentation of this compound being offered as a certified reference material by major standards organizations for general analytical purposes outside of specialized research. supelco.com.twabcr.comgreyhoundchrom.comaccustandard.com Its utility in this context would be contingent on the need to analyze for this specific compound in a particular industrial process or research setting. Method development for the analysis of amino acid derivatives is a broad field, but specific methods targeting this compound are not prominently published.

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation (after derivatization) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment |

| Infrared (IR) Spectroscopy | Functional group identification |

Contribution to Fundamental Research in Asymmetric Synthesis and Catalysis

The chiral center at the alpha-carbon of this compound makes it a compound of interest in the field of asymmetric synthesis and catalysis. Research in this area often focuses on the development of new methods for the enantioselective synthesis of amino acids and their derivatives. diva-portal.orgrsc.orgnd.eduunibo.it

While there is a vast body of literature on the asymmetric synthesis of α-amino acids, specific studies that utilize or target the synthesis of this compound are not prevalent. The compound could, in principle, be used as a racemic substrate to test the efficacy of a new chiral catalyst or resolution method. Conversely, the development of a catalytic asymmetric synthesis for this specific molecule could be a research goal in itself, contributing to the broader toolkit of synthetic organic chemists. The electronic and steric properties of the 3-ethoxyphenyl group could influence the stereochemical outcome of such reactions, providing valuable data for the refinement of catalytic systems. nih.govehu.esnih.govrsc.org

Future Research Directions and Emerging Avenues for Methyl 2 Amino 2 3 Ethoxyphenyl Acetate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research should focus on discovering novel and sustainable pathways to Methyl 2-amino-2-(3-ethoxyphenyl)acetate that minimize waste and avoid harsh reagents. Green chemistry principles can be applied through several approaches. nih.gov

One promising avenue is the use of biocatalysis, employing enzymes to construct the chiral center with high enantioselectivity under mild conditions. Multicomponent reactions, which combine three or more reactants in a single step to build complex molecules, offer another sustainable route by reducing the number of synthetic steps and purification stages. nih.gov Furthermore, the direct fixation of nitrogen and carbon dioxide presents a revolutionary, albeit challenging, approach to synthesizing amino acids from abundant feedstocks, aligning with the ultimate goals of sustainable chemistry. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, process optimization. |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. nih.gov | Design of novel reaction cascades, catalyst development. |

| N2/CO2 Fixation | Utilization of abundant feedstocks, ultimate green synthesis. rsc.org | Development of efficient catalytic systems, understanding reaction mechanisms. |

Investigation of Unexplored Reactivity Patterns and Chemical Transformations

While the primary reactivity of the amino and ester functional groups is well-understood, there remains significant potential to uncover novel chemical transformations of this compound. Research in this area could focus on leveraging the interplay between the ethoxyphenyl ring and the amino acid core to achieve unprecedented reactivity.

For instance, the electronic nature of the ethoxy substituent could influence the reactivity of the aromatic ring in electrophilic substitution reactions or transition-metal-catalyzed cross-coupling reactions. The amino group can also serve as a directing group or a handle for more complex chemical modifications. The unexpected participation of different reaction mechanisms, such as the BAl2 (SN2) mechanism observed in the reaction of other methyl esters with amines, suggests that under specific conditions, unconventional reaction pathways may be accessible. researchgate.net A thorough investigation into its reactivity with a diverse range of reagents and under various conditions could lead to the discovery of new synthetic methodologies.

Advanced Stereoselective Methodologies for Enantiomerically Pure Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of enantiomerically pure compounds crucial. While classical resolution methods are available, modern research is focused on developing more efficient and scalable asymmetric synthetic strategies. For α-amino acids, significant efforts have been devoted to their preparation in enantiomerically pure form. lmaleidykla.ltmdpi.com

Future work on this compound should explore advanced stereoselective methodologies such as asymmetric catalysis using chiral transition metal complexes or organocatalysts. lmaleidykla.lt Asymmetric Michael additions, for example, have been successfully used in the stereoselective synthesis of other non-natural aromatic amino acids. scispace.com The development of a catalytic, enantioselective Strecker synthesis or an asymmetric amination of a suitable precursor would represent a significant advancement.

| Stereoselective Method | Principle | Potential for this compound |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. lmaleidykla.lt | High efficiency and enantioselectivity in key bond-forming steps. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical outcome. | Well-established but may require additional synthetic steps for attachment and removal. |

| Enzymatic Resolution | Selective reaction of one enantiomer by an enzyme. | High selectivity under mild conditions, but may be limited by substrate scope. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for scalability, safety, and process control. osti.govnih.govnih.govresearchgate.netresearchgate.net

The integration of flow chemistry with automation could enable the on-demand, scalable synthesis of this compound and its derivatives. osti.govnih.gov Automated systems can rapidly screen reaction conditions to find the optimal parameters for yield and purity. nih.govresearchgate.netresearchgate.net This approach would not only facilitate the production of larger quantities of the compound for further research and development but also allow for the rapid generation of a library of analogues for structure-activity relationship studies.

Deepening Mechanistic Understanding through Advanced Computational Studies

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical transformations. researchgate.netmdpi.comresearchgate.netmdpi.com For this compound, advanced computational studies can provide valuable insights into its electronic structure, conformational preferences, and the transition states of its reactions.

Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and elucidate the factors that control regioselectivity and stereoselectivity. researchgate.netmdpi.com Such studies can help in the rational design of new catalysts and the optimization of reaction conditions. Understanding the frontier molecular orbitals (HOMO-LUMO) can also provide insights into the compound's reactivity. mdpi.com

Development of Novel Analogues for Purely Chemical Applications (e.g., catalysts, ligands)

Beyond its potential applications in life sciences, the structural motif of this compound can serve as a scaffold for the development of novel molecules with purely chemical applications. The amino and ester functionalities, along with the aromatic ring, provide multiple points for modification to create new catalysts or ligands for transition metal catalysis.

For instance, by incorporating coordinating moieties onto the phenyl ring or modifying the amino group, it may be possible to synthesize chiral ligands for asymmetric catalysis. The development of such analogues could open up new avenues for this class of compounds in the field of synthetic organic chemistry, contributing to the development of new and efficient chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(3-ethoxyphenyl)acetate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. For example, the ethoxy group can be introduced via nucleophilic substitution or coupling reactions. Catalysts such as palladium complexes or acid/base catalysts are critical for regioselectivity and yield optimization . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are key to minimizing side products. Purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH), amino protons (δ ~2.5–3.5 ppm), and ester carbonyl (δ ~170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for NH (~3350 cm) and ester C=O (~1740 cm) .

Q. What are the primary structural features influencing this compound’s chemical reactivity?

- Methodological Answer : The amino group enables nucleophilic reactions (e.g., acylations), while the ester moiety participates in hydrolysis or transesterification. The 3-ethoxy group on the phenyl ring directs electrophilic substitution (e.g., nitration) to specific positions. Steric hindrance from the ethoxy group may slow reactions at the ortho position .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring affect biological activity in structurally similar compounds?

- Methodological Answer : Comparative studies of analogs reveal that electron-donating groups (e.g., ethoxy, methoxy) enhance interactions with hydrophobic enzyme pockets, while halogens (e.g., Cl, Br) improve binding via halogen bonding. For example:

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate | 3-Cl, 4-OH | Enzyme inhibition (IC = 12 µM) | |

| Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate | 3-OH, 4-OCH | Antioxidant activity (EC = 8 µM) |

- Computational docking (e.g., AutoDock Vina) can predict binding affinities by modeling interactions with target proteins .

Q. What strategies resolve contradictions in reported biological activities of phenylalanine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.

- Purity Validation : Employ HPLC (>99% purity) to exclude confounding impurities .

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify trends .

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer during catalysis (e.g., in cytochrome P450 interactions) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs .

Q. What experimental approaches validate the mechanism of enzyme inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.